Glycylalanyl-N-2-Naphthyl-L-Prolineamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c1-13(22-18(25)12-21)20(27)24-10-4-7-17(24)19(26)23-16-9-8-14-5-2-3-6-15(14)11-16/h2-3,5-6,8-9,11,13,17H,4,7,10,12,21H2,1H3,(H,22,25)(H,23,26)/t13-,17-/m0/s1 |
InChI Key |
KCELZXZDIUJGNM-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for Glycylalanyl N 2 Naphthyl L Prolineamide and Analogues
General Principles of Peptide Synthesis Applicable to Naphthyl-Modified Constructs
The formation of peptide bonds between amino acids is a fundamentally controlled process that involves the protection of reactive functional groups, activation of the carboxyl group of one amino acid, and subsequent coupling with the amino group of another. These core principles are central to the synthesis of naphthyl-modified peptides like Glycylalanyl-N-2-Naphthyl-L-Prolineamide.
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides by sequentially adding amino acids to a growing chain that is covalently attached to an insoluble polymer support or resin. peptide.comontosight.ai This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. peptide.com For the synthesis of a C-terminally modified peptide such as this compound, a specialized resin that allows for the attachment of the C-terminal prolineamide is required. Rink amide resin is a suitable choice for this purpose, as it is designed to yield a C-terminal amide upon cleavage. uci.edu
The synthesis would commence with the loading of the first amino acid, in this case, a protected L-proline derivative, onto the resin. uci.edu However, the direct attachment of N-2-Naphthyl-L-Prolineamide to the resin presents a unique challenge. A more feasible strategy involves the synthesis of the C-terminal N-2-Naphthyl-L-Prolineamide moiety first, which is then coupled to the subsequent amino acids on the solid support.
A common challenge in the synthesis of peptides containing proline at or near the C-terminus is the formation of diketopiperazine, a side reaction that can lead to lower yields and the presence of deletion peptides. nih.gov The use of 2-chlorotrityl chloride resin is often preferred for the initial steps to minimize this side reaction. google.com
The incorporation of the naphthyl group can be achieved by using a pre-functionalized amino acid, such as β-(2-naphthyl)-L-alanine, in the peptide sequence. researchgate.net However, in the case of this compound, the naphthyl group is directly attached to the prolineamide. This necessitates a strategy where the N-2-Naphthyl-L-Prolineamide is prepared separately and then used in the synthesis.
The general cycle of SPPS involves two key steps:
Deprotection: The removal of the temporary Nα-protecting group (commonly the Fmoc group) from the resin-bound amino acid to expose a free amine. uci.edu
Coupling: The activation of the carboxyl group of the incoming protected amino acid and its subsequent reaction with the free amine on the resin to form a peptide bond. peptide.com
This cycle is repeated for each amino acid in the sequence (Alanine and then Glycine). Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are employed to facilitate efficient peptide bond formation. uni-kiel.depeptide.com
Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves the stepwise elongation of the peptide chain in a homogenous solution. ekb.egchimia.ch While generally more time-consuming and requiring purification after each step, this method offers greater flexibility for large-scale synthesis and the introduction of complex modifications. chimia.ch
For the synthesis of this compound, a convergent solution-phase strategy could be employed. chimia.ch This would involve the synthesis of smaller peptide fragments, which are then coupled together. For instance, the dipeptide Glycyl-Alanine could be synthesized and then coupled with pre-synthesized N-2-Naphthyl-L-Prolineamide.
The key steps in solution-phase synthesis include:
Protection: Both the amino and carboxyl groups of the amino acids not involved in the peptide bond formation are protected.
Activation and Coupling: The carboxyl group of one amino acid is activated using a coupling reagent, followed by reaction with the amino group of the other. ekb.eg
Deprotection: The protecting group from the N-terminus is selectively removed to allow for the next coupling step.
Purification: The product is purified after each step, often by crystallization or chromatography.
A recently developed approach, Group-Assisted Purification (GAP) chemistry, offers an alternative to traditional purification methods in solution-phase synthesis, potentially reducing the use of solvents and simplifying the process. nih.gov
Regioselective Functionalization and Naphthyl Group Attachment Strategies
The specific attachment of the 2-naphthyl group to the prolineamide nitrogen is a critical step in the synthesis of this compound. This requires a regioselective functionalization strategy.
One potential approach involves the direct amination of a naphthylamine derivative. Recent research has demonstrated the double C-H amination of naphthylamine derivatives through a cross-dehydrogenation coupling reaction, offering a pathway to form C-N bonds. nih.gov Another strategy could involve the Betti reaction, a multicomponent reaction that can be used to synthesize aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine, which could be an amino acid derivative. nih.gov
More directly for this compound, the synthesis would likely involve the reaction of 2-naphthylamine (B18577) with a suitably activated L-proline derivative. This could be achieved by first activating the carboxyl group of N-protected L-proline (e.g., as an acid chloride or with a coupling reagent) and then reacting it with 2-naphthylamine to form the N-2-Naphthyl-L-Prolinamide. Subsequent deprotection of the proline's amino group would then allow for its use in peptide synthesis.
While this compound itself does not have a labeled N-terminus or side chain in its core structure, the principles of such modifications are relevant for the synthesis of its analogues for research purposes.
N-terminal labeling can be achieved through various chemical methods. One common approach is reductive alkylation using an aldehyde derivative, which can selectively modify the N-terminal amine. researchgate.net This method has the advantage of preserving the positive charge at the N-terminus, which can be important for biological activity. researchgate.net Another strategy involves the use of a Gly-His tag sequence, which can catalyze the selective acylation of the N-terminal glycine (B1666218). nih.gov For peptides with an N-terminal glycine, a method using a 1,3-diphenyl-1,3-diketone can achieve rigorously selective labeling. nih.gov
Side-chain labeling requires the use of orthogonal protecting groups. For example, a lysine (B10760008) residue can be protected with a Dde group, which can be selectively removed with hydrazine (B178648) without affecting other protecting groups, allowing for specific modification of the lysine side chain. peptide.com
Derivatization of L-Prolinamide and Naphthyl Moieties for Peptide Synthesis
L-prolinamide is a key intermediate in the synthesis of various peptides and chiral drugs. google.com It can be prepared from L-proline through methods such as reaction with ammonia. rsc.org A patented method describes the preparation of L-prolinamide from L-proline-N-carboxy-anhydride and ammonia. google.com
For the synthesis of this compound, a crucial step is the derivatization of L-proline to form the N-2-Naphthyl-L-Prolineamide. This involves the formation of an amide bond between the carboxyl group of L-proline and the amino group of 2-naphthylamine.
The synthesis of peptides containing proline derivatives can be challenging. A "proline editing" approach has been developed where hydroxyproline (B1673980) is incorporated into a peptide during SPPS, and the hydroxyl group is subsequently modified to create a variety of functionalized proline residues. nih.gov While not directly applicable to the N-naphthyl modification, this highlights the innovative strategies used to create proline-containing peptide analogues. The incorporation of 3-substituted prolines can also be achieved using a range of standard coupling reagents, though yields may vary. nih.gov
Analytical and Purification Methodologies for Synthetic Naphthyl Peptides
Following the synthesis, the crude peptide product is a complex mixture containing the desired peptide along with impurities such as deletion sequences, truncated peptides, and byproducts from side reactions. researchgate.net Therefore, rigorous purification and analytical characterization are essential.
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides. researchgate.net The separation is based on the hydrophobicity of the peptides. The presence of the hydrophobic naphthyl group in this compound makes it well-suited for this technique. A C18 column is typically used, and the peptides are eluted with a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov
Analytical Characterization:
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the synthesized peptide. By comparing the retention time of the main peak with a reference standard (if available) and analyzing the peak area, the purity can be determined. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the identity of the synthesized peptide by determining its molecular weight with high accuracy. nih.govnih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. ub.edu Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the presence and location of the naphthyl modification by analyzing the fragmentation pattern. nih.govnih.govresearchgate.netwaters.com The analysis of peptides with naphthalene (B1677914) adducts by high-resolution mass spectrometry has been demonstrated to identify binding sites and characterize the modified peptides. nih.govnih.govresearchgate.net
The combination of HPLC and mass spectrometry (LC-MS) is a particularly powerful technique for the analysis of complex peptide mixtures. nih.gov
Interactive Data Table: Common Analytical Techniques for Naphthyl Peptides
| Technique | Purpose | Key Information Provided |
| Analytical RP-HPLC | Purity assessment | Retention time, peak area (purity), presence of impurities |
| Mass Spectrometry (MS) | Identity confirmation | Molecular weight of the peptide |
| Tandem MS (MS/MS) | Structural elucidation | Peptide sequence, confirmation of naphthyl modification site |
| LC-MS | Comprehensive analysis | Separation of components with simultaneous mass identification |
Conformational Analysis and Structural Dynamics of Glycylalanyl N 2 Naphthyl L Prolineamide
Spectroscopic Probes for Peptide Conformation: Leveraging the Naphthyl Moiety
The unique photophysical properties of the naphthalene (B1677914) ring system make it an invaluable intrinsic probe for investigating peptide conformation. lifetein.com Its fluorescence is particularly sensitive to the local microenvironment, providing detailed insights into structural changes. nih.govusp.br
Fluorescence spectroscopy is a highly sensitive technique used to study the conformational states of peptides. nih.govspringernature.com By analyzing the fluorescence of intrinsic fluorophores like the naphthyl group, researchers can detect changes in peptide structure under various conditions. nih.gov The naphthylalanine (Nal) residue, a non-natural amino acid, is particularly useful due to its distinct spectral properties compared to natural fluorescent amino acids like tryptophan. nih.govusp.br
Steady-state and time-resolved fluorescence methods offer complementary information about peptide conformation. rsc.org Steady-state fluorescence measures the average fluorescence intensity and emission wavelength, which can indicate the polarity of the naphthyl group's environment. nih.gov For instance, a blue shift in the emission spectrum of a naphthyl-containing peptide can suggest the fluorophore has moved into a less polar, or more hydrophobic, environment, such as the core of a folded peptide or a lipid bilayer. usp.br
Time-resolved fluorescence, on the other hand, measures the decay of fluorescence over time after excitation. nih.gov This technique provides insights into the dynamic processes occurring during the excited state, such as quenching or energy transfer. The excited-state lifetime of the naphthyl group can be significantly altered by its local environment, making it a sensitive reporter of conformational dynamics. nih.govusp.br For example, the excited state lifetime of β-(2-naphthyl)-D-alanine (D-Nal) changes drastically when it moves from an aqueous solution to a lipid medium. nih.govusp.br
| Technique | Information Provided | Example Application |
| Steady-State Fluorescence | Average environmental polarity, solvent accessibility | Detecting peptide folding or binding to membranes by observing shifts in emission wavelength. usp.br |
| Time-Resolved Fluorescence | Dynamic quenching, rotational correlation times, excited-state lifetime | Characterizing the flexibility of the peptide backbone and the mobility of the naphthyl side chain. nih.govusp.br |
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for measuring distances between specific points in a peptide or protein. nih.gov This technique relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 10-100 Å.
In the context of Glycylalanyl-N-2-Naphthyl-L-Prolineamide, the naphthyl group can serve as either a donor or an acceptor in a FRET pair. researchgate.net For instance, it can act as a donor to a dansyl group. researchgate.net By strategically placing a FRET partner elsewhere in the peptide or on an interacting molecule, researchers can measure intramolecular and intermolecular distances, providing valuable constraints for structural modeling. nih.gov FRET has been successfully used to detect conformational changes in various peptides and proteins, such as the opening and closing of kinase domains or the binding of calmodulin to its target peptide. nih.govembopress.org
Circular Dichroism (CD) spectroscopy is a widely used method for analyzing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures of α-helices, β-sheets, and random coils. americanpeptidesociety.org For peptides containing aromatic residues, the CD spectrum can be complex due to the overlap of peptide bond transitions and aromatic transitions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed atomic-level information about peptide conformation in solution. nih.gov By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a three-dimensional structure of the peptide can be determined. nih.gov For this compound, NMR would be crucial for defining the conformation of the proline ring and the orientation of the naphthyl group relative to the peptide backbone.
| Method | Structural Information | Strengths | Limitations |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Rapid, requires small sample amounts | Low resolution, provides an average structure |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure, dynamics | Atomic-level detail | Requires larger sample amounts, complex data analysis |
Fluorescence Spectroscopy in Peptide Conformational Studies
Influence of the Naphthyl Group on Peptide Conformation and Flexibility
The bulky and hydrophobic nature of the naphthyl group can significantly influence the conformational preferences and flexibility of the peptide backbone. lifetein.com Its presence can introduce steric hindrance that restricts the available conformational space, potentially favoring specific secondary structures. lifetein.com
The orientation of the naphthyl side chain relative to the peptide backbone is described by its rotameric state. The analysis of these rotamers is crucial for understanding the detailed conformation of the peptide. nih.gov The preferred rotameric state is influenced by a combination of steric and electronic interactions with the rest of the peptide.
The naphthyl group can also exert allosteric effects, where its binding or orientation at one site influences the conformation and activity at a distant site in the peptide. These effects are transmitted through the peptide backbone and can play a role in modulating biological activity. Studies on β-hairpin peptides have shown that the replacement of tryptophan with naphthylalanine can impact the stability and geometry of the peptide fold. researchgate.net For example, 1-naphthylalanine can adopt a similar edge-to-face geometry as tryptophan, while 2-naphthylalanine behaves more like a substituted phenylalanine. researchgate.net
Conformational Heterogeneity and Population Dynamics in Solution
The solution-state conformational landscape of this compound is characterized by a notable degree of heterogeneity, primarily arising from the restricted rotation around the peptide bonds and the inherent flexibility of the peptide backbone. A significant contributor to this conformational diversity is the cis-trans isomerization of the peptide bond preceding the proline residue (the Ala-Pro bond). Unlike most other peptide bonds, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans isomers of an X-Proline bond is relatively small, leading to the presence of both conformers in solution. nih.govimrpress.com
The equilibrium between the cis and trans isomers is a dynamic process, and the relative populations of these conformers can be influenced by several factors, including the nature of the solvent, temperature, and the steric and electronic properties of the neighboring amino acid residues. nih.gov For this compound, the presence of a bulky N-2-naphthyl group at the C-terminus and the specific sequence of glycine (B1666218) and alanine (B10760859) residues are expected to modulate the cis-trans equilibrium of the Ala-Pro bond. Aromatic residues adjacent to proline can influence the isomer ratio through stabilizing interactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating this conformational heterogeneity in solution. ucl.ac.uk Distinct sets of signals in the NMR spectrum can often be observed for the cis and trans isomers, allowing for the quantification of their relative populations. imrpress.com While specific experimental data for this compound is not extensively documented in the reviewed literature, studies on analogous short peptides containing glycine, alanine, and proline provide a framework for understanding its likely behavior. acs.orgnih.govnih.gov
The dynamic exchange between different conformational states, including the slow interconversion between cis and trans isomers of the proline peptide bond, is a key feature of the solution behavior of this molecule. This dynamic nature is crucial for its interactions with biological targets, as different conformations may be preferentially recognized by different receptors or enzymes.
Table of Expected Conformational Isomers in Solution
While specific population data for this compound is not available in the public domain, a hypothetical representation based on typical observations for proline-containing peptides is presented below. The actual ratios would need to be determined experimentally.
| Conformational Feature | Isomer 1 | Isomer 2 | Other Potential Conformers |
| Ala-Pro Peptide Bond | trans | cis | Rotamers of other single bonds |
| Gly-Ala Peptide Bond | Predominantly trans | Predominantly trans | Minor populations of cis |
| Pro-Naphthyl Amide Bond | trans | trans | Potential for cis isomer |
| Relative Population (Hypothetical) | Major | Minor | Low abundance |
| Key Characteristics | More extended conformation | More compact or turn-like structure | Transient, flexible states |
Detailed Research Findings on Related Peptides:
Influence of Adjacent Residues: Studies on various peptides have shown that the amino acid preceding the proline residue significantly affects the cis-trans isomer ratio. Alanine, as in the case of this compound, generally results in a significant population of the cis isomer, although the trans form typically remains predominant. imrpress.com
Solvent Effects: The polarity of the solvent can shift the conformational equilibrium. unipi.itnih.gov More polar solvents can stabilize conformations with larger dipole moments, potentially altering the cis/trans ratio of the Ala-Pro bond.
Advanced Applications of Glycylalanyl N 2 Naphthyl L Prolineamide in Bioimaging and Biosensing Research
Design Principles for Naphthyl-Based Fluorescent Peptide Probes
The efficacy of fluorescent peptide probes built around a naphthyl core, such as analogues of Glycylalanyl-N-2-Naphthyl-L-Prolineamide, is rooted in a set of fundamental design principles. These principles aim to optimize the probe's performance for specific biological applications. The 1,8-naphthalimide fluorophore, for instance, is an ideal scaffold due to its tunable photophysical properties, synthetic versatility, and photostability. nih.gov Key to the design is the selection of a recognition element, often a specific peptide sequence, that interacts with a biological target of interest, such as an enzyme. nih.gov The fluorescent reporter, the naphthyl group, is conjugated to this peptide. The design often incorporates a linker, which can influence the probe's solubility, steric hindrance, and interaction with the target. nih.gov
A common strategy involves designing the probe to be in a "quenched" or non-fluorescent state initially. Upon interaction with the target, such as enzymatic cleavage of the peptide, the fluorophore is released or undergoes a conformational change, leading to a "turn-on" fluorescent signal. This mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target. The modular nature of these probes, consisting of a fluorophore, a linker, and a recognition group, allows for rational design to achieve desired characteristics like rapid response and high selectivity. nih.gov For instance, the introduction of a triphenyl phosphonium salt onto a naphthalimide moiety has been shown to facilitate rapid detection of enzymes under physiological conditions.
The following table summarizes key design considerations for naphthyl-based fluorescent peptide probes:
| Design Principle | Description | Rationale |
| Fluorophore Selection | Choice of the naphthyl derivative (e.g., 1,8-naphthalimide) as the fluorescent core. nih.govnih.gov | Provides desirable photophysical properties such as high quantum yield, photostability, and a large Stokes shift. nih.gov |
| Recognition Moiety | Incorporation of a specific peptide sequence that acts as a substrate or binding partner for a biological target. | Confers specificity and selectivity to the probe, ensuring that it interacts primarily with the intended biomolecule. |
| Quenching Mechanism | Designing the probe to be initially non-fluorescent through mechanisms like Photo-induced Electron Transfer (PET). | Enables "turn-on" fluorescence upon target interaction, minimizing background signal and enhancing sensitivity. |
| Linker Optimization | Covalent bridging between the fluorophore and the recognition peptide with a suitable linker. nih.gov | Can reduce steric hindrance, improve enzymatic reaction kinetics, and influence the overall solubility and biocompatibility of the probe. nih.gov |
| Modularity | The ability to interchange different fluorophores, linkers, and recognition peptides. | Allows for the creation of a diverse library of probes for various targets and applications. |
A significant challenge with many traditional fluorophores is the phenomenon of aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in an aggregated state. This can limit their application in biological systems where probes may accumulate. The discovery of Aggregation-Induced Emission (AIE) has provided a powerful solution to this problem. AIE-active molecules, or AIEgens, are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This unique property is often attributed to the restriction of intramolecular motion in the aggregated state.
The integration of AIE-active naphthyl derivatives into peptide systems has led to the development of highly sensitive "light-up" probes. In these systems, the peptide component can enhance solubility and biocompatibility, while the AIEgen provides the fluorescent signal. The design of such probes often involves conjugating a hydrophobic AIE-active molecule with a hydrophilic peptide. In an aqueous environment, the probe may be in a dissolved, non-fluorescent state. Upon binding to a target, such as a protein on a cell membrane, the aggregation of the probe molecules is induced, leading to a significant enhancement of fluorescence.
For example, a probe designed for detecting a specific protein on cancer cells remained weakly fluorescent in solution. However, upon binding to the target protein, the probe's aggregation on the cell surface restricted the intramolecular movement of the AIE-active component, resulting in bright fluorescence and enabling selective imaging of the cancer cells. The formation of β-sheets in self-assembling peptide sequences can also direct the orientation of appended naphthalimide moieties, preventing ACQ and promoting aggregation-enhanced emission.
The table below outlines key features of AIE in naphthyl peptide systems:
| Feature | Description | Significance in Bioimaging |
| "Light-Up" Signal | Fluorescence is activated upon aggregation, which can be triggered by target binding or self-assembly. | Provides a high signal-to-noise ratio with low background fluorescence, enhancing detection sensitivity. |
| Overcoming ACQ | AIEgens are designed to fluoresce in the aggregated state, avoiding the quenching issues of traditional dyes. | Enables the use of higher probe concentrations and imaging in environments where aggregation is likely, without loss of signal. |
| Enhanced Biocompatibility | The peptide component can improve the water solubility and biocompatibility of the often hydrophobic AIEgens. | Facilitates the application of these probes in living cells and organisms with reduced toxicity. |
| Versatile Design | The modular design of peptide-AIEgen conjugates allows for tailoring of the probe for specific targets and applications. | Enables the development of probes for a wide range of biological molecules and processes. |
Bioimaging Modalities Employing this compound Analogues
The favorable photophysical properties of this compound analogues make them well-suited for a variety of advanced bioimaging techniques. Their ability to be designed as "turn-on" probes, coupled with the brightness and stability of the naphthyl fluorophore, allows for high-contrast imaging in complex biological environments. nih.gov
Fluorescent peptides are powerful tools for the real-time visualization of dynamic processes within living cells. These probes offer insights into cellular uptake, trafficking, and subcellular localization. The use of "turn-on" fluorescent probes is particularly advantageous for real-time tracking, as it eliminates the need for washing steps to remove unbound probes, which can be time-consuming and may disrupt the biological process being observed.
Analogues of this compound can be designed as enzyme-responsive probes that become fluorescent upon cleavage by a specific protease. This allows for the real-time monitoring of enzyme activity within cells or tissues. Such probes can provide spatiotemporal information about post-translational modifications and other cellular events with high resolution. Near-infrared (NIR) fluorescent probes are especially valuable for in vivo tracking due to their deep tissue penetration and low background interference.
High-Content Screening (HCS) combines automated fluorescence imaging with quantitative data analysis to investigate cellular responses to a large number of compounds or genetic perturbations. This technology enables the simultaneous measurement of multiple biochemical and morphological parameters at the single-cell level. Fluorescent peptides are frequently used in HCS to assess phenotypic changes, localization patterns, or the activation of signaling pathways.
The robust and bright fluorescence of naphthyl-based probes, along with their potential for "turn-on" detection, makes them excellent candidates for HCS assays. Their high signal-to-background ratio is crucial for obtaining reliable and reproducible data in a high-throughput format. For example, a fluorescent peptide probe could be used to screen a library of potential enzyme inhibitors by measuring the reduction in fluorescence signal, which corresponds to the inhibition of enzyme activity. The compatibility of these probes with automated imaging platforms allows for the rapid and efficient analysis of thousands of data points.
The following table summarizes the integration of naphthyl peptide probes in HCS:
| HCS Parameter | Application of Naphthyl Peptide Probes | Example |
| Enzyme Activity | Quantifying the activity of specific enzymes in response to drug candidates. | A "turn-on" probe that fluoresces upon cleavage by a protease is used to screen for inhibitors of that protease. |
| Cellular Uptake | Measuring the internalization of peptides or drug-conjugated peptides. | A fluorescently labeled peptide is used to quantify cellular uptake across a library of cell types or under different conditions. |
| Subcellular Localization | Determining the localization of a target protein or the probe itself within different cellular compartments. | A probe that binds to a specific organelle-localized protein is used to screen for compounds that alter its localization. |
| Phenotypic Changes | Assessing changes in cell morphology or other phenotypic markers in response to treatment. | A fluorescent peptide that stains a particular cellular structure is used to identify compounds that disrupt that structure. |
Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy (SRM) techniques have overcome this limitation, enabling the visualization of subcellular structures with nanoscale precision. Fluorescent probes are central to SRM, and their properties, such as brightness, photostability, and photoswitching capabilities, are critical for achieving high-quality images.
While direct application of this compound in SRM is not yet widely documented, its analogues, particularly those with high photostability and brightness, are promising candidates. The small size of peptide-based probes is an advantage in SRM, as it can lead to more precise localization of the target molecule compared to larger probes like fluorescent proteins or antibodies. Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the stochastic activation and localization of single fluorophores. Naphthyl derivatives with appropriate photoswitching properties could be engineered for these methods. The development of super-resolution compatible fluorescent peptide labels has allowed for the visualization of protein distribution and dynamics at the nanoscale, revealing details of membrane nanodomains and single receptor tracking.
Biosensing Platforms Utilizing Naphthyl Peptide Probes
Beyond imaging, naphthyl peptide probes are integral components of various biosensing platforms designed for the sensitive and selective detection of biomolecules. These biosensors leverage the specific recognition properties of the peptide component and the signal transduction capabilities of the naphthyl fluorophore.
Peptide-based biosensors offer several advantages, including good biocompatibility, high stability, and ease of synthesis. They can be incorporated into different transducer methodologies, such as optical and electrochemical sensors. In the context of fluorescence-based sensing, a common approach is to immobilize the naphthyl peptide probe on a solid support. Upon binding of the target analyte to the peptide, a change in the fluorescence signal is detected.
For instance, a biosensor for a specific protein could be developed by immobilizing a peptide that binds to it. The binding event could bring a quencher in proximity to the naphthyl fluorophore, leading to a decrease in fluorescence, or it could induce a conformational change that enhances fluorescence. The AIE phenomenon is also highly applicable in biosensing. AIE-active naphthyl peptide probes can be designed to be non-fluorescent in solution but to "light-up" upon binding to the target analyte, providing a highly sensitive detection mechanism. These platforms can be adapted for the detection of a wide range of analytes, including proteins, enzymes, and metal ions.
Detection of Specific Biomolecules and Cellular Events
This compound and its analogs are primarily employed as fluorogenic substrates for the detection of specific proteases. The peptide sequence is crucial for selectivity, as different proteases exhibit preferences for the amino acid sequences they cleave. The Gly-Ala-Pro sequence is a substrate for certain aminopeptidases and dipeptidyl peptidases.
One of the most well-documented targets for similar proline-containing naphthylamide substrates is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. The enzymatic action of DPP-IV on a substrate like this compound would release the dipeptide Glycyl-alanine and the fluorescent 2-naphthyl-L-prolineamide, or more likely, would cleave the Gly-Ala bond if the substrate is designed for aminopeptidase activity, ultimately leading to the release of the fluorescent reporter. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for the quantification of the active enzyme in a sample.
The detection of these enzymatic activities can serve as a proxy for various cellular events. For instance, the expression and activity of proteases like DPP-IV are often altered in different physiological and pathological states, including immune responses and cancer. Therefore, this compound can be used in cell-based assays to screen for changes in protease activity in response to various stimuli or drug candidates.
Fluorogenic substrates are pivotal in monitoring cellular processes in real-time within living cells. nih.govacs.org By introducing a cell-permeable version of this compound to cell cultures, researchers can visualize the localization and activity of specific proteases in different cellular compartments. For example, live-cell imaging studies using similar fluorogenic probes have successfully tracked the trafficking of antibody-drug conjugates to lysosomes and monitored the enzymatic cleavage of linkers within these organelles. acs.org This approach provides invaluable spatiotemporal information about cellular events that are regulated by proteolytic activity.
| Target Biomolecule | Substrate Principle | Application | Detection Method |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Cleavage of Gly-Pro- or Ala-Pro- sequences linked to a reporter | Quantification of DPP-IV activity in biological samples | Fluorometry or Colorimetry |
| L-proline aminopeptidase | Hydrolysis of L-proline-β-naphthylamide | Identification of microbial species (e.g., C. albicans, C. difficile) | Colorimetric assay |
| Caspase-3 | Cleavage of a specific tetrapeptide sequence (e.g., DEVD) linked to a fluorophore/quencher pair | Monitoring of apoptosis (programmed cell death) in live cells | Fluorescence microscopy, Flow cytometry |
Monitoring Proteolytic Activity and Cleavage Events in Biological Systems
The primary application of this compound is the real-time monitoring of proteolytic activity. The enzymatic hydrolysis of the peptide bond results in the release of 2-naphthylamine (B18577), which has distinct fluorescence properties. The aqueous solution of 2-naphthylamine exhibits a characteristic blue fluorescence. This allows for continuous monitoring of the enzymatic reaction, as the fluorescence intensity increases over time in proportion to the amount of substrate cleaved.
The ability to monitor proteolytic cleavage events is crucial for understanding the regulation of various biological processes. Proteases are involved in a vast array of physiological functions, from digestion and blood clotting to immune response and cell signaling. Dysregulation of proteolytic activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Fluorogenic substrates like this compound can be used in high-throughput screening assays to identify inhibitors of specific proteases. springernature.com Such inhibitors are valuable as research tools and have significant potential as therapeutic agents. In these assays, the enzyme is incubated with the substrate and a library of potential inhibitor compounds. A reduction in the rate of fluorescence generation indicates that a compound is inhibiting the enzyme's activity.
| Enzyme | Substrate | Key Findings | Research Application |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-p-nitroanilide / Gly-Pro-β-naphthylamide | Enzyme activity can be continuously monitored by measuring the release of the chromophoric or fluorophoric reporter group. | Enzyme kinetics, inhibitor screening for diabetes research |
| Dipeptidyl Peptidases 8 and 9 (DP8/DP9) | H-Ala-Pro-p-nitroanilide | Used to assay diprolyl peptidase activity to identify natural substrates of these enzymes involved in cellular homeostasis. nih.gov | Proteomics, understanding enzyme function in immunity and cancer |
| Aminopeptidases | Proline-β-naphthylamide, Glycine-β-naphthylamide, Alanine-β-naphthylamide | Demonstrated substrate specificity of a novel aminopeptidase from porcine intestinal mucosa. | Enzyme characterization, discovery of new enzymes |
Computational and Theoretical Approaches for Glycylalanyl N 2 Naphthyl L Prolineamide Studies
Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration
The conformational landscape of a peptide dictates its biological activity. For Glycylalanyl-N-2-Naphthyl-L-Prolineamide, the presence of a proline residue and a bulky naphthyl group introduces significant structural constraints and unique conformational possibilities. Proline's cyclic structure restricts the peptide backbone's flexibility, often inducing turns or kinks. nih.govnih.gov Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques to explore the vast conformational space of such peptides. fz-juelich.de
Molecular Dynamics (MD) simulations track the atomic movements of a molecule over time by solving Newton's equations of motion. This methodology can reveal the preferred three-dimensional structures of this compound in different environments, such as in aqueous solution or interacting with a lipid membrane. nih.gov The simulations can elucidate the dynamics of the peptide backbone, the orientation of the naphthyl group, and the formation of intramolecular hydrogen bonds. The proline residue is known to play a crucial structural role in peptides, and MD simulations can characterize the deviations in backbone parameters that lead to specific secondary structures. nih.gov
Monte Carlo (MC) simulations explore the conformational space by generating random changes in the molecule's coordinates and accepting or rejecting these changes based on their energy. researchgate.net This method is particularly effective for overcoming energy barriers and sampling a wide range of conformations. For a peptide containing a proline residue, which can exist in either a cis or trans conformation of the prolyl amide bond, MC simulations can help determine the energetic favorability of each state and the factors influencing this equilibrium. acs.org The presence of the N-terminal glycine (B1666218) and alanine (B10760859) residues will also influence the conformational preferences of the proline. acs.org
The following table summarizes the key aspects of these simulation techniques for studying this compound:
| Simulation Technique | Key Application for this compound | Expected Insights |
| Molecular Dynamics (MD) | Simulating the time-evolution of the peptide's structure in a given environment. | - Preferred 3D conformations.- Backbone dynamics and flexibility.- Solvent interactions.- Intramolecular hydrogen bonding patterns. |
| Monte Carlo (MC) | Exploring a broad range of possible conformations to identify low-energy states. | - Identification of global and local energy minima.- Analysis of the cis/trans isomerization of the proline residue.- Understanding the influence of the naphthyl group on conformational preferences. |
Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanics (QM) and Density Functional Theory (DFT) are high-level computational methods that provide detailed information about the electronic structure of molecules. These approaches are crucial for understanding the intrinsic properties and reactivity of this compound.
The naphthyl group in this compound is an aromatic chromophore with a distinct electronic structure. QM and DFT calculations can be employed to determine various electronic properties, such as:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's reactivity and its ability to participate in electronic transitions.
Electron Density Distribution: These calculations reveal how the electron density is distributed across the peptide, highlighting regions that are electron-rich or electron-poor. This is critical for understanding non-covalent interactions.
Electrostatic Potential: Mapping the electrostatic potential onto the molecular surface can identify sites prone to electrophilic or nucleophilic attack, providing insights into potential intermolecular interactions.
For naphthyl-peptide systems, these calculations can help to understand how the electronic properties of the naphthyl moiety are influenced by the peptide backbone and vice versa. This knowledge is essential for predicting how the peptide will interact with other molecules.
Chiral recognition is a vital process in many biological systems. The L-proline in this compound imparts chirality to the molecule. QM and DFT methods are instrumental in studying the subtle energetic differences that govern chiral recognition.
In the context of related naphthyl amino acids, these calculations can be used to:
Model Diastereomeric Complexes: By modeling the interaction of the chiral peptide with a chiral selector, it is possible to calculate the interaction energies of the resulting diastereomeric complexes. The difference in these energies can explain the basis of chiral discrimination.
These theoretical studies provide a molecular-level understanding of how the specific stereochemistry of the proline and the presence of the naphthyl group can lead to selective interactions with other chiral molecules.
Docking and Molecular Modeling for Interaction Prediction with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its binding mode and affinity to a specific biological target, such as a receptor or an enzyme.
The process typically involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the biological target (receptor) and the peptide (ligand) are prepared.
Sampling of Ligand Conformations and Orientations: The docking algorithm samples a large number of possible conformations of the peptide within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.
The bulky and rigid naphthyl group, combined with the conformational constraints imposed by the proline residue, will play a significant role in the docking predictions for this compound. Molecular modeling, which encompasses a broader range of computational techniques, can then be used to refine the docked poses and to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic interactions involving the naphthyl group.
De Novo Peptide Design Methodologies Incorporating Non-Natural Amino Acids
De novo peptide design aims to create novel peptide sequences with desired structures and functions. The incorporation of non-natural amino acids, such as the N-2-Naphthyl-L-Prolineamide moiety in this peptide, expands the chemical space available for peptide design and can lead to molecules with enhanced properties, such as increased stability or novel binding capabilities.
Computational methodologies for de novo design often involve:
Building Blocks: A library of amino acid building blocks, including both natural and non-natural residues, is used.
Structure Prediction: Algorithms are used to predict the three-dimensional structure of a given peptide sequence.
Sequence Optimization: The peptide sequence is optimized to achieve a desired fold or to maximize its interaction with a target molecule.
The unique structural features of this compound, particularly the constrained proline and the aromatic naphthyl group, can be leveraged in de novo design to create peptides with specific secondary structures or to design specific recognition motifs for protein surfaces.
Future Perspectives and Emerging Research Avenues for Glycylalanyl N 2 Naphthyl L Prolineamide
Development of Novel Naphthyl-Peptide Conjugates for Enhanced Research Toolkits
The conjugation of peptides with molecules like naphthyl groups is a burgeoning field in therapeutic and diagnostic development. mdpi.com This strategy combines the advantageous pharmacological properties of peptides with the benefits of traditional medicinal chemistry. mdpi.com The development of novel naphthyl-peptide conjugates, stemming from the foundational structure of Glycylalanyl-N-2-Naphthyl-L-Prolineamide, can lead to the creation of advanced research toolkits. These new conjugates could be designed for a multitude of applications, including drug delivery and antimicrobial coatings. nih.gov
A key component in the efficacy of these conjugates is the linker that connects the peptide to the cargo molecule. mdpi.com This linker can significantly influence the stability, circulation time, and the release mechanism of the active component at the target site. mdpi.com Research is ongoing to develop innovative linkers and conjugation strategies to improve the performance of peptide-drug conjugates (PDCs). For instance, novel PDCs are being developed with linkers that are stable in circulation but can be cleaved under specific conditions within the target tissue. nih.gov
| Conjugate Component | Function | Potential Enhancement |
| Peptide Backbone | Provides specificity for biological targets. | Modification of the Glycylalanyl-Proline sequence to alter binding affinity and selectivity. |
| Naphthyl Group | Influences stability, solubility, and receptor binding. ontosight.ai | Derivatization of the naphthyl moiety to modulate physicochemical properties. |
| Linker | Connects the peptide to a functional molecule (e.g., drug, fluorophore). mdpi.com | Engineering of cleavable or non-cleavable linkers for controlled release of cargo. |
| Cargo Molecule | Therapeutic agent, diagnostic marker, or imaging agent. | Selection of novel cargo molecules with enhanced potency or detection sensitivity. |
The synthesis of such conjugates presents a set of challenges that are actively being addressed through both solid-phase and solution-phase synthesis strategies. mdpi.com The continued development of these methods will be crucial for producing a diverse library of naphthyl-peptide conjugates for screening and application in various research areas.
Integration with Advanced Spectroscopic and Imaging Technologies for Multi-Parametric Analysis
The integration of this compound and its derivatives with advanced analytical techniques is a promising avenue for future research. The inherent spectroscopic properties of the naphthyl group can be leveraged for detailed biophysical characterization. Advanced spectroscopic methods can provide insights into the peptide's interaction with biological molecules, its conformational dynamics, and its stability in different environments.
Furthermore, by conjugating the peptide to imaging agents, its localization and mechanism of action can be studied in real-time within cellular and in vivo models. For example, fluorescently labeled versions of the peptide could be tracked using high-resolution microscopy to monitor their uptake and subcellular distribution. This approach has been successfully used to confirm the binding of other peptide conjugates to their cellular targets. nih.gov
| Technology | Application for Naphthyl-Peptide Analysis | Potential Insights |
| Fluorescence Spectroscopy | To study binding interactions and conformational changes. | Determination of binding constants, kinetics, and structural alterations upon target engagement. |
| Circular Dichroism (CD) | To analyze the secondary structure of the peptide. | Understanding how the naphthyl group and conjugation affect the peptide's folding. |
| Nuclear Magnetic Resonance (NMR) | To obtain high-resolution structural information. | Detailed mapping of the peptide's interaction surface with its biological target. |
| Mass Spectrometry Imaging (MSI) | To visualize the spatial distribution of the peptide in tissues. | Mapping the accumulation of the peptide in specific organs or tumor microenvironments. |
| Confocal Microscopy | To observe the cellular uptake and localization of fluorescently tagged peptides. | Real-time visualization of the peptide's journey into and within the cell. nih.gov |
These advanced technologies will enable a multi-parametric analysis of naphthyl-peptide conjugates, providing a comprehensive understanding of their behavior from the molecular to the organismal level.
Refinements in Computational Modeling for Predictive Peptide Design and Function
Computational modeling and simulations are becoming indispensable tools in the design and optimization of peptide-based therapeutics and research agents. nih.gov For this compound, computational approaches can be employed to predict how structural modifications will affect its binding affinity, selectivity, and other pharmacological properties.
Structure-based computational design frameworks can model the flexibility of the peptide during binding, allowing for a more accurate prediction of its interaction with target proteins. nih.gov These models can be used to screen virtual libraries of modified peptides, identifying candidates with improved characteristics before they are synthesized in the laboratory. This in silico approach can significantly accelerate the development of new and more effective naphthyl-peptide conjugates.
Different computational models and simulation methods can be applied to answer specific questions about the peptide's function. nih.gov
| Modeling Approach | Application | Predictive Outcome |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the peptide in solution or bound to a target. | Insights into conformational flexibility, binding stability, and the role of solvent. |
| Docking Simulations | Predicting the binding mode of the peptide to its receptor. | Identification of key interacting residues and potential binding hotspots. |
| Quantum Mechanics (QM) | Calculating the electronic properties of the naphthyl group and its influence on the peptide. | Understanding the nature of non-covalent interactions that drive binding. |
| Coarse-Grained Modeling | Simulating large-scale conformational changes and self-assembly. | Predicting the behavior of peptide conjugates in complex biological environments. nih.gov |
As computational methods become more sophisticated and accurate, they will play an increasingly important role in the rational design of peptides like this compound for specific biological applications.
Exploration of Specific Biological Pathways and Molecular Targets for Mechanistic Insights
While the specific biological functions of this compound are not yet extensively documented, its structure suggests that it could interact with a variety of biological molecules and pathways. ontosight.ai The presence of the naphthyl group, in particular, may influence its ability to bind to specific receptors or enzymes. ontosight.ai
Future research will likely focus on identifying the specific molecular targets of this peptide and elucidating the biological pathways it modulates. This could involve screening the peptide against panels of known biological targets, such as enzymes or receptors, to identify high-affinity interactions. For instance, similar amide naphthyl compounds have been investigated as inhibitors of enzymes involved in fungal ergosterol (B1671047) biosynthesis. nih.gov
Once a target is identified, further studies can be conducted to understand the mechanism of action at the molecular level. This could involve a combination of biochemical assays, cell-based experiments, and the advanced analytical techniques described above. The ultimate goal is to understand how the peptide exerts its effects on a biological system, which could open up new avenues for its use as a research tool or therapeutic agent.
Potential research directions could include investigating the peptide's role in:
Enzyme Inhibition: Many peptides with a proline residue are known to be involved in protein-protein interactions or to act as enzyme inhibitors. The naphthyl group could enhance binding to the active site of certain enzymes.
Receptor Modulation: The peptide could act as an agonist or antagonist for specific cell surface receptors, thereby influencing signaling pathways within the cell.
Antimicrobial Activity: The structural features of the peptide may lend themselves to antimicrobial applications, a field where peptide-based agents are of growing interest.
By systematically exploring these and other potential biological activities, the full scientific and therapeutic potential of this compound can be realized.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Glycylalanyl-N-2-Naphthyl-L-Prolineamide, and how can researchers optimize yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is commonly employed for peptide derivatives like this compound. Key steps include:
- Coupling : Activate Fmoc-protected amino acids (e.g., glycyl, alanyl) with HBTU/HOBt in DMF.
- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups.
- Naphthyl-Prolineamide Modification : Introduce the 2-naphthyl group via reductive alkylation or nucleophilic substitution (e.g., using 3-(2-naphthyl)-L-alanine precursors) .
- Purification : Reverse-phase HPLC (C18 column, gradient: 0.1% TFA in water/acetonitrile) ensures >95% purity. Yield optimization requires monitoring reaction kinetics via TLC or LC-MS .
Q. How can researchers characterize the structural integrity and stereochemical configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm backbone connectivity and naphthyl substitution (e.g., aromatic protons at δ 7.2–8.3 ppm). 2D NMR (COSY, NOESY) resolves stereochemistry and intramolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated [M+H]: ~500–600 Da).
- Circular Dichroism (CD) : Assess secondary structure in solution (e.g., polyproline II helix propensity) .
Q. What strategies are recommended for conducting a systematic literature review on this compound’s biological activity?
- Methodological Answer :
- Database Search : Query MEDLINE, EMBASE, and SciFinder with keywords: “this compound,” “peptide naphthyl derivatives,” and “prolineamide bioactivity.” Limit to studies post-2010 to exclude outdated synthesis methods .
- Inclusion Criteria : Prioritize peer-reviewed articles reporting IC/EC values, receptor-binding assays, or mechanistic studies. Exclude patents and non-English sources.
- Contradiction Analysis : Cross-reference results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) to resolve discrepancies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the naphthyl group in modulating target binding?
- Methodological Answer :
- Analog Synthesis : Replace the 2-naphthyl moiety with 1-naphthyl, phenyl, or biphenyl groups via Suzuki coupling or click chemistry .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for targets (e.g., proteases or GPCRs). Compare ΔG values across analogs.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., in GROMACS) to identify hydrophobic contacts or π-π stacking with the naphthyl group .
Q. What experimental designs are suitable for investigating off-target effects in cellular models?
- Methodological Answer :
- High-Content Screening (HCS) : Treat cell lines (e.g., HEK293 or HeLa) with the compound at 1–100 µM. Use multi-parametric readouts (e.g., Cell Painting) to detect morphological changes.
- Proteomics : Perform LC-MS/MS-based TMT labeling to identify dysregulated pathways. Validate hits via siRNA knockdown .
- Counter-Screens : Test against related receptors/enzymes (e.g., MMPs vs. caspases) to confirm specificity .
Q. How can researchers address stability challenges (e.g., hydrolysis, oxidation) during in vitro and in vivo studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-PDA.
- Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or formulate in PEGylated liposomes for in vivo delivery .
- Pharmacokinetic Analysis : Use LC-MS/MS to quantify plasma half-life (t) and metabolite formation in rodent models .
Q. How should contradictory data on the compound’s bioactivity be analyzed and resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC values) using random-effects models to assess heterogeneity (I statistic).
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Contextual Factors : Control for variables like cell passage number, serum batch, or buffer pH. Use ANOVA to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
